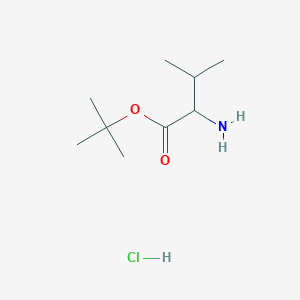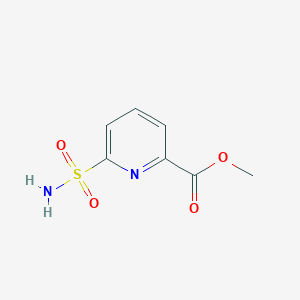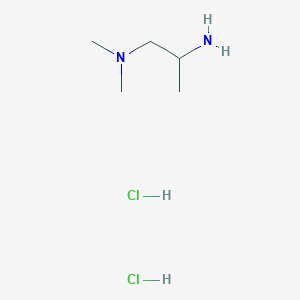
(E)-4-methoxybut-2-enoic acid
Overview
Description
Organic compounds like “(E)-4-methoxybut-2-enoic acid” are usually described by their molecular formula, structure, and functional groups. In this case, it is a carboxylic acid with a methoxy group and a double bond, indicated by the “E” configuration .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions, starting from readily available substances. The exact process would depend on the specific structure of the compound .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It’s often studied using various spectroscopic techniques and by carrying out the reactions in a controlled laboratory setting .Physical And Chemical Properties Analysis
This includes studying properties like solubility, melting point, boiling point, acidity or basicity (pH), and reactivity with other substances .Scientific Research Applications
Chemical Characterization and Synthesis
- (E)-4-methoxybut-2-enoic acid has been studied for its chemical properties and synthesis methods. For example, its characterization in marine Cyanophytes and synthesis of its isomers has been described, highlighting its relevance in natural product chemistry (Mesguiche et al., 1999).
Molecular Structure Analysis
- The molecular structure of (E)-4-methoxybut-2-enoic acid and its derivatives has been extensively studied. For instance, research has focused on understanding its hydrogen-bonded chain structures, which contribute to a deeper understanding of its chemical interactions (Yang et al., 2006).
Synthesis of Derivatives
- The synthesis of various derivatives of (E)-4-methoxybut-2-enoic acid has been a significant area of research, as these derivatives have potential applications in different fields, such as pharmaceuticals and materials science. This includes the stereoselective synthesis of its dibromo derivative (Ngi et al., 2008).
Biomedical Applications
- Certain derivatives of (E)-4-methoxybut-2-enoic acid have been explored for their biomedical applications, such as their potential inhibitory effects on specific biochemical pathways. For example, L-2-Amino-4-methoxy-cis-but-3-enoic acid, a derivative, has been found to be a potent inhibitor in enzymatic studies (Sufrin et al., 1982).
Material Science and Luminescence Studies
- Research has also delved into the use of (E)-4-methoxybut-2-enoic acid derivatives in material science, particularly in the creation of luminescent molecular crystals. These studies contribute to the development of materials with unique optical properties (Zhestkij et al., 2021).
Algicidal Properties
- The algicidal properties of certain unsaturated fatty acids, including derivatives of (E)-4-methoxybut-2-enoic acid, have been investigated. This research is vital for understanding the ecological impacts and potential applications of these compounds in controlling harmful algal blooms (Zha et al., 2020).
Antifungal and Cytotoxic Effects
- Endophytic fungi-derived compounds related to (E)-4-methoxybut-2-enoic acid have been studied for their antifungal and cytotoxic effects. Such research is crucial in the search for new therapeutic agents against pathogens and tumors (Wu et al., 2015).
Stereochemistry in Chemical Synthesis
- The study of stereochemistry in the synthesis of (E)-4-methoxybut-2-enoic acid derivatives has been important for developing specific and efficient synthetic routes, which is essential in pharmaceutical and organic chemistry (Brettle et al., 1973).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-4-methoxybut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-8-4-2-3-5(6)7/h2-3H,4H2,1H3,(H,6,7)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJKRWXDNYZASL-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63968-74-1 | |
| Record name | (2E)-4-methoxybut-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















